molecular formula C10H14ClNO B3232802 4-Chloro-2-(pentan-2-yloxy)pyridine CAS No. 1346706-96-4

4-Chloro-2-(pentan-2-yloxy)pyridine

Cat. No.: B3232802
CAS No.: 1346706-96-4
M. Wt: 199.68 g/mol
InChI Key: HSAFGYUJODYUTJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(pentan-2-yloxy)pyridine is a pyridine derivative featuring a chlorine atom at the 4-position and a pentan-2-yloxy group (a branched alkoxy substituent) at the 2-position. Its molecular formula is C₁₀H₁₄ClNO, with a molar mass of 199.68 g/mol. Pyridine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic and steric properties.

Properties

IUPAC Name

4-chloro-2-pentan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-4-8(2)13-10-7-9(11)5-6-12-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAFGYUJODYUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744889
Record name 4-Chloro-2-[(pentan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346706-96-4
Record name Pyridine, 4-chloro-2-(1-methylbutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346706-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[(pentan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pentan-2-yloxy)pyridine typically involves the reaction of 4-chloropyridine with pentan-2-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Chloropyridine+Pentan-2-ol4-Chloro-2-(pentan-2-yloxy)pyridine\text{4-Chloropyridine} + \text{Pentan-2-ol} \rightarrow \text{4-Chloro-2-(pentan-2-yloxy)pyridine} 4-Chloropyridine+Pentan-2-ol→4-Chloro-2-(pentan-2-yloxy)pyridine

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(pentan-2-yloxy)pyridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pentan-2-yloxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

4-Chloro-2-(pentan-2-yloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pentan-2-yloxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the pentan-2-yloxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

  • 2-Chloro-6-(pentan-2-yloxy)pyridine Structure: Chlorine at position 2 and pentan-2-yloxy at position 4. Molecular Formula: C₁₀H₁₄ClNO (same as target compound). Key Differences: Altered substituent positions may lead to differences in dipole moments, solubility, and reactivity. For example, the chlorine’s electron-withdrawing effect at position 2 could deactivate the pyridine ring differently compared to position 4 .

Substituent Type Variations

4-Chloro-2-(cyclohexylthio)pyridine
  • Structure : Cyclohexylthio (thioether) group at position 2.
  • Molecular Formula : C₁₁H₁₄ClNS.
  • Molar Mass : 227.75 g/mol.
  • Key Differences : The thioether group introduces sulfur, which has lower electronegativity than oxygen, reducing hydrogen-bonding capacity but increasing lipophilicity. This could enhance membrane permeability in biological systems .
4-Chloro-2-(trimethylsilyl)pyridine
  • Structure : Trimethylsilyl group at position 2.
  • Molecular Formula : C₈H₁₁ClNSi.
  • Molar Mass : 192.72 g/mol.
  • Silicon-based groups also confer thermal stability, useful in materials science .
Pyridine, 4-chloro-2-[(2-propyn-1-yloxy)methyl]-
  • Structure : Propargyloxy-methyl group at position 2.
  • Molecular Formula: C₉H₈ClNO.
  • Molar Mass : 181.62 g/mol.
  • Key Differences : The propargyl group contains a terminal alkyne, enabling click chemistry applications. This reactivity is absent in the pentan-2-yloxy analogue .

Aromatic and Heterocyclic Derivatives

2-(Chloro(4-chlorophenyl)methyl)pyridine
  • Structure : Benzylchloride-derived substituent at position 2.
  • Molecular Formula : C₁₂H₈Cl₂N.
4-Chloro-2-(2-fluorophenyl)pyridine
  • Structure : 2-fluorophenyl group at position 2.
  • Molecular Formula : C₁₁H₇ClFN.
  • Key Differences : Fluorine’s electronegativity and ability to engage in halogen bonding may improve pharmacokinetic properties, such as metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
4-Chloro-2-(pentan-2-yloxy)pyridine C₁₀H₁₄ClNO 199.68 Chlorine (4), pentan-2-yloxy (2) Discontinued; limited data
2-Chloro-6-(pentan-2-yloxy)pyridine C₁₀H₁₄ClNO 199.68 Chlorine (2), pentan-2-yloxy (6) Positional isomer; altered reactivity
4-Chloro-2-(cyclohexylthio)pyridine C₁₁H₁₄ClNS 227.75 Cyclohexylthio (2) Enhanced lipophilicity
4-Chloro-2-(trimethylsilyl)pyridine C₈H₁₁ClNSi 192.72 Trimethylsilyl (2) Steric hindrance; thermal stability
2-(Chloro(4-chlorophenyl)methyl)pyridine C₁₂H₈Cl₂N 242.10 Dichlorobenzyl (2) Pharmaceutical building block
4-Chloro-2-(2-fluorophenyl)pyridine C₁₁H₇ClFN 207.63 2-fluorophenyl (2) Halogen bonding potential

Biological Activity

4-Chloro-2-(pentan-2-yloxy)pyridine is a pyridine derivative that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and insecticidal properties, supported by research findings and case studies.

Chemical Structure and Properties

4-Chloro-2-(pentan-2-yloxy)pyridine is characterized by the presence of a chlorine atom and a pentan-2-yloxy group attached to the pyridine ring. This unique structure contributes to its biological activity by enhancing lipophilicity and allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-2-(pentan-2-yloxy)pyridine exhibit significant antimicrobial properties. Specifically, studies have shown that certain pyridine derivatives demonstrate effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In a comparative study, some derivatives showed minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM/mL, indicating potent antimicrobial activity superior to standard antibiotics like norfloxacin and fluconazole .

Antifungal Activity

The antifungal properties of pyridine derivatives have also been highlighted in literature. For instance, compounds similar to 4-Chloro-2-(pentan-2-yloxy)pyridine have shown moderate to excellent antifungal activity against strains such as Aspergillus niger and Candida albicans . The effectiveness of these compounds often correlates with their structural modifications, which influence their interaction with fungal cell membranes .

Insecticidal Activity

The insecticidal potential of 4-Chloro-2-(pentan-2-yloxy)pyridine has been explored in agricultural contexts. It has been noted for its efficacy against common agricultural pests like aphids and spider mites. In bioassays, the compound demonstrated significant mortality rates among treated insect populations, suggesting its viability as an active ingredient in pesticide formulations .

The biological activity of 4-Chloro-2-(pentan-2-yloxy)pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular integrity.
  • Receptor Interaction : The chlorine atom may facilitate halogen bonding, enhancing binding affinity to specific receptors or enzymes.

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyridine derivatives against bacterial strains. The results indicated that 4-Chloro-2-(pentan-2-yloxy)pyridine exhibited comparable or superior activity against tested strains compared to established antibiotics .

Insecticidal Efficacy Evaluation

Another study focused on evaluating the insecticidal efficacy of 4-Chloro-2-(pentan-2-yloxy)pyridine on cotton pests. The results showed high mortality rates in treated groups, establishing the compound's potential as an effective insecticide .

Comparative Analysis Table

CompoundAntimicrobial Activity (MIC μM/mL)Antifungal ActivityInsecticidal Activity
4-Chloro-2-(pentan-2-yloxy)pyridine2.18 - 3.08Moderate to ExcellentHigh
Similar Pyridine Derivative A1.50 - 3.00ExcellentModerate
Similar Pyridine Derivative B3.50 - 5.00PoorLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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